

Spectroscopic Profile of 3-Cyclopentylpropanal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyclopentylpropanal

Cat. No.: B1600739

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Cyclopentylpropanal**. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive models and established principles of organic spectroscopy to offer a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of **3-Cyclopentylpropanal** in research and development settings.

Chemical Structure and Properties

- IUPAC Name: **3-Cyclopentylpropanal**[\[1\]](#)
- Molecular Formula: C₈H₁₄O[\[1\]](#)
- Molecular Weight: 126.20 g/mol [\[1\]](#)
- CAS Number: 6053-89-0[\[1\]](#)
- SMILES: C1CCC(C1)CCC=O[\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **3-Cyclopentylpropanal**. These predictions are based on established chemical shift and absorption frequency ranges for similar functional groups and structural motifs.

Predicted ^1H Nuclear Magnetic Resonance (NMR) Data

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Integration
-CHO	9.5 - 10.0	Triplet (t)	1H
-CH ₂ -CHO	2.4 - 2.6	Triplet of doublets (td)	2H
-CH ₂ -CH ₂ -CHO	1.6 - 1.8	Multiplet (m)	2H
Cyclopentyl-CH	1.7 - 1.9	Multiplet (m)	1H
Cyclopentyl-CH ₂ (adjacent to chain)	1.5 - 1.7	Multiplet (m)	2H
Cyclopentyl-CH ₂	1.0 - 1.4	Multiplet (m)	6H

Prediction based on general chemical shift values for aldehydes and cycloalkanes.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Predicted ^{13}C Nuclear Magnetic Resonance (NMR) Data

Carbon	Predicted Chemical Shift (ppm)
-CHO	200 - 205
-CH ₂ -CHO	40 - 50
-CH ₂ -CH ₂ -CHO	30 - 35
Cyclopentyl-CH	35 - 45
Cyclopentyl-CH ₂ (adjacent to chain)	30 - 35
Cyclopentyl-CH ₂	25 - 30

Prediction based on general chemical shift values for aldehydes and cycloalkanes.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
C-H (aldehyde)	2820 - 2850 and 2720 - 2750	Two characteristic weak to medium bands
C=O (aldehyde)	1720 - 1740	Strong, sharp carbonyl stretch
C-H (aliphatic)	2850 - 3000	Strong C-H stretching
CH ₂ bend	~1465	Medium scissoring vibration

Prediction based on characteristic IR absorption frequencies for aldehydes.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Predicted Mass Spectrometry (MS) Fragmentation

In electron ionization mass spectrometry (EI-MS), **3-Cyclopentylpropanal** is expected to produce a molecular ion peak (M^+) at $m/z = 126$. The fragmentation pattern will likely be dominated by cleavages alpha and beta to the carbonyl group and within the cyclopentyl ring.

Expected Fragmentation Pathways:

- α -Cleavage: Loss of the formyl radical (-CHO, 29 u) or the hydrogen radical (-H, 1 u) from the aldehyde group.
- McLafferty Rearrangement: If sterically feasible, this could lead to the loss of a neutral alkene molecule.
- Cleavage of the Cyclopentyl Ring: Fragmentation of the cyclopentyl group leading to a series of characteristic losses of C_2H_4 (28 u) and C_3H_6 (42 u).

Experimental Protocols

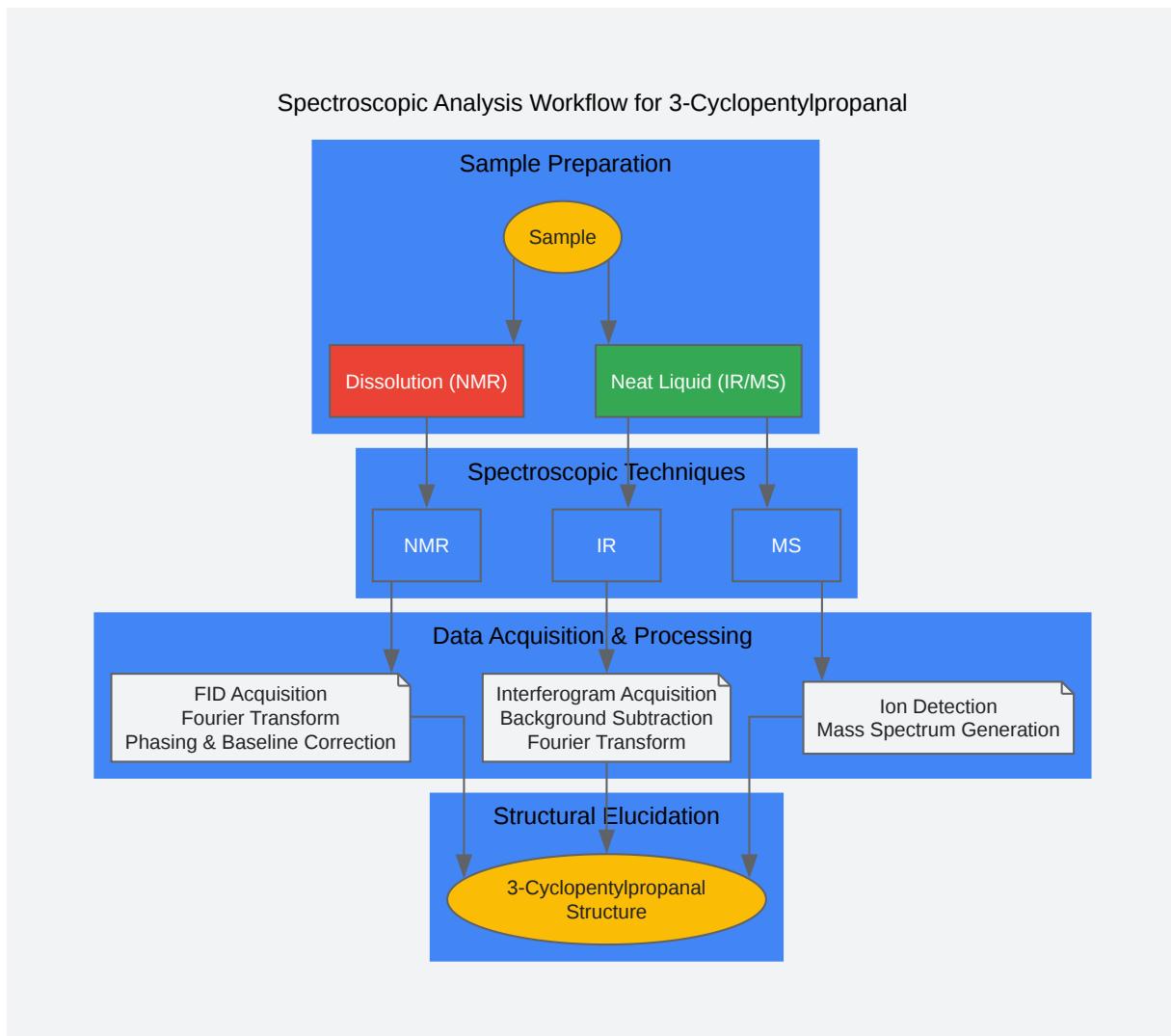
The following are general experimental protocols for obtaining spectroscopic data for a liquid organic compound like **3-Cyclopentylpropanal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Cyclopentylpropanal** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 128 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
 - Place a small drop of neat **3-Cyclopentylpropanal** directly onto the crystal surface.[6][7][8]
- Instrument Setup:
 - Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[8]
 - Set the desired spectral range (e.g., 4000-400 cm^{-1}) and resolution (e.g., 4 cm^{-1}).[6]


- Data Acquisition: Acquire the sample spectrum. Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.[6]
- Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts or spectral databases.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the neat liquid sample into the mass spectrometer. For volatile compounds like **3-Cyclopentylpropanal**, a direct insertion probe or gas chromatography (GC) inlet system can be used.[9]
- Ionization: Utilize electron ionization (EI) as the ionization method. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[9][10][11]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
- Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **3-Cyclopentylpropanal**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopentanopropanal | C8H14O | CID 11083898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
- 10. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. rroij.com [rroij.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyclopentylpropanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1600739#spectroscopic-data-of-3-cyclopentylpropanal-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com